
1,3,6,7-tetramethyl-2(1H)-quinoxalinone
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Overview
Description
1,3,6,7-tetramethyl-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including 1,3,6,7-tetramethyl-2(1H)-quinoxalinone, have shown promising anticancer properties by selectively inhibiting various cellular targets. Studies indicate that these compounds can inhibit topoisomerase II and receptor tyrosine kinases such as VEGFR2 and EGFR, leading to significant anti-proliferative effects in cancer cell lines like MCF-7 (breast cancer) and MCF-10A (normal breast) .
Key Findings:
- Cytotoxicity Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay demonstrated dose-dependent cytotoxicity for synthesized quinoxaline derivatives. For instance, specific derivatives exhibited IC50 values ranging from 8.6 μM to 62.4 μM against MCF-7 cells .
- Mechanisms of Action: These compounds exert their effects through multiple pathways including inhibition of tubulin polymerization and interference with DNA topoisomerase activity .
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of quinoxaline derivatives. Compounds derived from this scaffold have been shown to modulate cytokine release in human monocytes, impacting the NF-κB signaling pathway which is crucial in inflammatory responses .
Synthesis and Functionalization
The synthesis of this compound and its derivatives has been facilitated by innovative methodologies that enhance yield and reduce reaction time. For example:
- C-3 Alkylation: A novel method involving visible light irradiation has been reported for the regioselective C-3 alkylation of quinoxalinones using inexpensive alkyl amines as precursors. This method allows for high yields (72% to 91%) in significantly shorter reaction times compared to traditional batch processes .
Table 1: Summary of Synthesis Methods
Methodology | Yield (%) | Reaction Time | Notes |
---|---|---|---|
Visible Light Irradiation | 72 - 91 | 0.81 min | Sustainable approach using alkyl amines |
Iron(III)-Promoted Deuteration | - | 10 min | Economic method for deuteration reactions |
Photocatalytic Arylation | 80 | 10 hours | Mild conditions with good substrate scope |
Material Science
Quinoxaline derivatives are also explored for their unique physicochemical properties that make them suitable for various applications in material science. The ability to modify their structures allows for the development of new materials with specific functionalities.
Photocatalytic Applications
Recent studies have demonstrated the use of quinoxaline derivatives in photocatalytic reactions, showcasing their potential in environmental applications such as pollutant degradation .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,3,6,7-tetramethylquinoxalin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7-5-10-11(6-8(7)2)14(4)12(15)9(3)13-10/h5-6H,1-4H3 |
InChI Key |
IVURBRPZGWNNLH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=N2)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.